molecular formula C19H18FN3O3 B2533084 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide CAS No. 896354-04-4

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide

Cat. No.: B2533084
CAS No.: 896354-04-4
M. Wt: 355.369
InChI Key: ZFQODSVLTZVNCN-UHFFFAOYSA-N
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Description

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the reaction of 3,1-benzoxazine-2,4-diones with urea or substituted anthranilic acid esters with potassium cyanate in acid solution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of green chemistry, such as the use of non-toxic reagents and energy-efficient processes, are likely to be applied to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide is unique due to the presence of the 4-fluorophenylmethyl group, which can enhance its biological activity and specificity compared to other quinazolinone derivatives.

Properties

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c20-14-9-7-13(8-10-14)12-21-17(24)6-3-11-23-18(25)15-4-1-2-5-16(15)22-19(23)26/h1-2,4-5,7-10H,3,6,11-12H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQODSVLTZVNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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